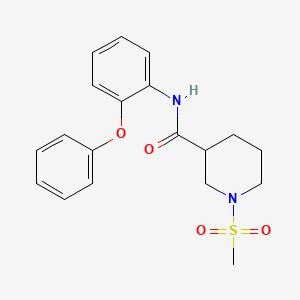
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide, also known as MPS or MPS-1, is a chemical compound that has been extensively studied for its potential as a therapeutic agent. MPS-1 is a selective inhibitor of the protein kinases MPSK1 and MPSK2, which play important roles in cellular signaling pathways. In recent years, MPS-1 has gained attention for its potential as a cancer treatment, as well as for its ability to modulate immune responses.
作用機序
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 works by inhibiting the activity of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK1 and 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK2, which are involved in cellular signaling pathways that regulate cell growth, proliferation, and survival. By inhibiting these kinases, this compound-1 can halt the growth and division of cancer cells, as well as promote cell death.
Biochemical and Physiological Effects:
Studies have shown that this compound-1 can induce apoptosis, or programmed cell death, in cancer cells. This compound-1 has also been shown to inhibit the proliferation of cancer cells, as well as to suppress angiogenesis, the process by which tumors form new blood vessels to support their growth.
実験室実験の利点と制限
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 has several advantages for use in laboratory experiments. It is a highly selective inhibitor of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK1 and 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamideK2, which allows for precise manipulation of cellular signaling pathways. This compound-1 is also relatively stable and easy to synthesize, making it a cost-effective research tool. However, there are also limitations to using this compound-1 in laboratory experiments. Its potency and specificity can vary depending on the cell type and experimental conditions, and its effects on normal cells and tissues are not well understood.
将来の方向性
There are several potential future directions for research on 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1. One area of interest is its potential as a cancer treatment, particularly in combination with other therapies. This compound-1 may also have applications in other diseases, such as autoimmune disorders, where it could modulate immune responses. Further research is needed to fully understand the biochemical and physiological effects of this compound-1, as well as its potential as a therapeutic agent.
合成法
The synthesis of 1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 involves several steps, including the reaction of 2-phenoxyaniline with 3-chloropiperidine, followed by the addition of methylsulfonyl chloride. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
1-(methylsulfonyl)-N-(2-phenoxyphenyl)-3-piperidinecarboxamide-1 has been extensively studied for its potential as a cancer treatment. Research has shown that this compound-1 can inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells. This compound-1 has also been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
特性
IUPAC Name |
1-methylsulfonyl-N-(2-phenoxyphenyl)piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-26(23,24)21-13-7-8-15(14-21)19(22)20-17-11-5-6-12-18(17)25-16-9-3-2-4-10-16/h2-6,9-12,15H,7-8,13-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEMMQVLHPMXLPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C(=O)NC2=CC=CC=C2OC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[1-(2,3-dihydro-1H-inden-2-yl)-5-oxopyrrolidin-3-yl]-2-(2,5-dimethylphenyl)acetamide](/img/structure/B5351181.png)
![4-(4-benzyl-1H-pyrazol-5-yl)-1-[(3-ethyl-1H-pyrazol-5-yl)methyl]piperidine](/img/structure/B5351198.png)
![1-(naphtho[2,1-b]furan-2-ylcarbonyl)azepane](/img/structure/B5351210.png)
![2-(4-hydroxyphenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5351212.png)
![cis-4-[(3-{2-[2-(trifluoromethyl)phenyl]ethyl}-1-piperidinyl)carbonyl]cyclohexanol](/img/structure/B5351213.png)
![4-{[3-(2-chlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-2,6-dimethylmorpholine](/img/structure/B5351225.png)
![3-{[2-amino-7-(3-methylbenzoyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl]amino}propan-1-ol](/img/structure/B5351230.png)
![4-[3-(1-oxa-8-azaspiro[4.5]dec-8-yl)-3-oxopropyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5351235.png)
![rel-(4aS,8aR)-6-(4-ethoxybenzoyl)-1-[2-(methylamino)ethyl]octahydro-1,6-naphthyridin-2(1H)-one hydrochloride](/img/structure/B5351250.png)
![(3R*,3aR*,7aR*)-1-(1-benzofuran-3-ylcarbonyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351251.png)
![N-{2-[(propylamino)carbonyl]phenyl}-1,3-benzodioxole-5-carboxamide](/img/structure/B5351257.png)

![7-acetyl-6-(6-methyl-2-pyridinyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351259.png)
![7-acetyl-6-(2-bromophenyl)-3-(ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5351269.png)